Product packaging for Azido-PEG2-PFP ester(Cat. No.:CAS No. 1393330-37-4)

Azido-PEG2-PFP ester

Cat. No.: B605825
CAS No.: 1393330-37-4
M. Wt: 369.24 g/mol
InChI Key: FEXHEMGARNABFF-UHFFFAOYSA-N
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Description

Overview of Poly(ethylene glycol) (PEG) Derivatives in Modern Chemistry

Poly(ethylene glycol) (PEG) is a polyether compound composed of repeating ethylene (B1197577) oxide units. biochempeg.com In chemical and biomedical research, PEG and its derivatives are widely used due to their hydrophilicity, biocompatibility, lack of toxicity, and low immunogenicity. news-medical.netsigmaaldrich.combroadpharm.com The process of covalently attaching PEG chains to molecules, known as PEGylation, can enhance the solubility and stability of biomolecules, particularly proteins and peptides. biochempeg.comjenkemusa.com

The versatility of PEG stems from the ability to functionalize its terminal hydroxyl groups, leading to a vast library of PEG derivatives. biochempeg.com These can be broadly categorized based on their structure and functionality:

Structural Classification: PEGs can be linear chains or have more complex branched or multi-arm architectures. news-medical.netaxispharm.com Branched structures can offer increased steric hindrance and higher drug-loading capacities. jenkemusa.com

Functional Classification:

Monofunctional PEGs: Have a single reactive group, used to cap a molecule.

Homobifunctional PEGs: Possess two identical reactive groups, used for linking identical molecules or for polymerization.

Heterobifunctional PEGs: Feature two different reactive groups, allowing for the sequential and specific conjugation of two different molecules. biochempeg.com

These derivatives serve as spacers or linkers in various applications, from drug delivery systems like antibody-drug conjugates (ADCs) and nanoparticle formulations to the creation of hydrogels for tissue engineering and regenerative medicine. biochempeg.combroadpharm.comjenkemusa.comresearchgate.net

Significance of Azide (B81097) and Pentafluorophenyl (PFP) Ester Functionalities in Bioconjugation and Materials Science

The power of Azido-PEG2-PFP ester lies in its two distinct terminal functionalities, which provide orthogonal reactivity.

The azide group (–N₃) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless to describe reactions that are high-yielding, modular, and biocompatible. wikipedia.orgorganic-chemistry.org The azide functionality is particularly valued for its participation in:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins an azide with a terminal alkyne to form a highly stable 1,4-disubstituted triazole ring. organic-chemistry.orgbroadpharm.comnih.gov The reaction is extremely efficient and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules. organic-chemistry.orgbroadpharm.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses strained cyclooctynes (e.g., DBCO, BCN) to react with azides. broadpharm.comwikipedia.org This is crucial for applications in living cells where the toxicity of copper is a concern. wikipedia.org

Staudinger Ligation: The azide group can also react with specific phosphine (B1218219) derivatives to form an amide bond, further expanding its utility. precisepeg.com

The pentafluorophenyl (PFP) ester is a highly reactive functional group used for acylating primary and secondary amines. precisepeg.combroadpharm.comprecisepeg.com Key characteristics include:

High Reactivity: PFP is an excellent leaving group, making the ester highly susceptible to nucleophilic attack by amines to form a stable amide bond. medkoo.com

Enhanced Stability: Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters are significantly less prone to hydrolysis in aqueous buffers. precisepeg.combroadpharm.comprecisepeg.combroadpharm.com This results in more efficient and reliable conjugation reactions, especially when working with valuable biomolecules in solution. precisepeg.comprecisepeg.com The optimal pH for the reaction is typically between 7.2 and 8.5. precisepeg.com

This combination of robust, orthogonal chemistries allows for precise control over the construction of complex molecular architectures for applications ranging from targeted drug delivery to surface modification. axispharm.comprecisepeg.com

Rationale for the Specific Design of this compound as a Heterobifunctional Linker

The design of this compound is a deliberate integration of its constituent parts to create a highly versatile molecular tool. cresset-group.comnih.gov As a heterobifunctional linker, it is engineered to connect two different molecules in a controlled, stepwise manner. acs.org

The rationale for this specific design includes:

Orthogonal Reactivity: The PFP ester reacts specifically with amines, while the azide group reacts specifically with alkynes or strained cyclooctynes. medkoo.combroadpharm.com This orthogonality is crucial as it allows one reaction to be performed without interfering with the functional group intended for the second reaction. A typical strategy involves first reacting the more labile PFP ester with an amine-containing molecule (like a protein), followed by purification, and then reacting the azide terminus with an alkyne-containing molecule. windows.net

Bridging Different Molecular Classes: The linker can connect a protein or peptide (via amine groups on lysine (B10760008) residues) to another molecule, such as a small-molecule drug, a fluorescent dye, or a nanoparticle functionalized with an alkyne. medkoo.comprecisepeg.com This is a foundational strategy in the development of antibody-drug conjugates (ADCs). chemsrc.com

Hydrophilic Spacer: The short, two-unit PEG chain is hydrophilic, which helps to increase the water solubility of the linker and the final conjugate, often preventing aggregation of the modified biomolecules. medkoo.combroadpharm.com

Defined Length: The use of a discrete PEG linker (dPEG®), in this case with exactly two ethylene glycol units, provides a precise and defined spacing between the two conjugated molecules, which can be critical for maintaining the biological activity of the components. broadpharm.com

This intelligent design provides chemists with a reliable tool for building complex, well-defined bioconjugates for advanced therapeutic and diagnostic applications. axispharm.com

Historical Context and Evolution of PEG-Based Linkers with Activated Esters and Azides

The use of PEG in bioconjugation began in the 1970s to improve the pharmacokinetic properties of proteins. chempep.com The development of PEG linkers has since evolved significantly, driven by the need for more precise and efficient conjugation methods.

Early Stages: Initial methods often involved polydisperse PEGs with simple terminal groups. The development of monodisperse PEG linkers in the 1990s offered greater control over the structure and stoichiometry of conjugates. chempep.com Early crosslinkers often relied on amine-reactive groups like N-hydroxysuccinimide (NHS) esters. While effective, their susceptibility to hydrolysis in aqueous environments was a significant drawback. broadpharm.comacs.org

The "Click Chemistry" Revolution: The introduction of click chemistry by Sharpless and the development of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) in the early 2000s marked a paradigm shift. wikipedia.orgorganic-chemistry.org This provided a highly efficient, specific, and bioorthogonal reaction, leading to the incorporation of azide and alkyne functionalities into a wide range of linkers. acs.org

Improved Activated Esters: To overcome the limitations of NHS esters, more stable alternatives were sought. PFP esters emerged as a superior option due to their increased resistance to hydrolysis, leading to higher efficiency in bioconjugation reactions. broadpharm.comprecisepeg.com

Sophisticated Heterobifunctional Design: The convergence of these technologies led to the creation of advanced heterobifunctional linkers like this compound. These linkers combine the stability and reactivity of PFP esters with the precision and orthogonality of click chemistry, all connected by a well-defined PEG spacer. broadpharm.comaxispharm.com This evolution reflects a broader trend in the field toward creating more complex, functional, and precisely engineered molecules for targeted therapies and advanced materials. chempep.com

Table 2: List of Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound N3-PEG2-C2-PFP ester
Poly(ethylene glycol) PEG
Pentafluorophenyl ester PFP ester
N-hydroxysuccinimide ester NHS ester
Dicyclohexylcarbodiimide DCC
Dibenzocyclooctyne DBCO
Bicyclononyne BCN
Tris-(benzyltriazolylmethyl)amine TBTA
Tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) THPTA
Dimethylformamide DMF
Dimethyl sulfoxide (B87167) DMSO

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12F5N3O4 B605825 Azido-PEG2-PFP ester CAS No. 1393330-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-azidoethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F5N3O4/c14-8-9(15)11(17)13(12(18)10(8)16)25-7(22)1-3-23-5-6-24-4-2-20-21-19/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXHEMGARNABFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401135220
Record name Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393330-37-4
Record name Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393330-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Reaction Mechanisms of Azido Peg2 Pfp Ester

Synthetic Methodologies for Azido-PEG2-PFP Ester and Related Analogs

The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general approach involves the functionalization of a PEG derivative, followed by the introduction of the azide (B81097) and PFP ester moieties.

Strategies for PEG Chain Functionalization

Poly(ethylene glycol) (PEG) is a linear polymer known for its hydrophilicity and biocompatibility, making it an ideal spacer in bioconjugation. beilstein-journals.org The functionalization of PEG chains is a critical first step in the synthesis of heterobifunctional linkers like this compound. Common strategies for PEG functionalization include:

Modification of Hydroxy-Terminated PEG : Commercially available PEG diols can be selectively functionalized at one or both ends. beilstein-journals.org Monofunctionalization is often achieved by employing protecting group strategies to differentiate the two hydroxyl groups.

Ring-Opening Polymerization : Ethylene (B1197577) oxide can be polymerized in a controlled manner to produce PEGs with specific molecular weights and terminal functionalities. beilstein-journals.org

Mechanochemical Methods : Recent advancements have explored solvent-free, mechanochemical procedures for PEG functionalization, offering a more sustainable alternative to traditional solution-based methods. beilstein-journals.org

These strategies allow for the introduction of reactive handles onto the PEG backbone, which can then be further modified to introduce the desired functional groups. rsc.org

Introduction of the Azide Moiety

The azide group is a key component of this compound, enabling its participation in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). axispharm.commedchemexpress.com These reactions are highly efficient and specific, allowing for the formation of stable triazole linkages under mild, aqueous conditions. researchgate.netcreativepegworks.com

A common method for introducing the azide group involves the conversion of a terminal hydroxyl group on the PEG chain into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with sodium azide (NaN₃) leads to the displacement of the leaving group and the formation of the azide-terminated PEG. researchgate.netmdpi.com This method is known to produce high purity products with excellent yields. mdpi.comresearchgate.net The successful introduction of the azide function can be confirmed by spectroscopic methods such as ¹H-NMR and FTIR, where the characteristic antisymmetric stretching vibration of the azide group appears around 2100 cm⁻¹. researchgate.net

Synthesis and Activation of the PFP Ester Group

The pentafluorophenyl (PFP) ester is an activated ester that reacts efficiently with primary amines to form stable amide bonds. broadpharm.comadcreview.com The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by amines.

The synthesis of the PFP ester typically involves the reaction of a carboxylic acid-terminated PEG with pentafluorophenol (B44920) (PFP-OH) in the presence of a coupling agent, such as a carbodiimide. acs.org Alternatively, pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA) can be used to activate the carboxylic acid. researchgate.net A more recent and novel approach involves the direct electrochemical synthesis of PFP esters from carboxylic acids and PFP-OH, avoiding the need for exogenous dehydrating agents. nih.govrsc.org

PFP esters are favored over other activated esters, such as N-hydroxysuccinimidyl (NHS) esters, due to their higher stability towards hydrolysis, which leads to more efficient conjugation reactions. nih.gov

Comparative Analysis of Different Synthetic Routes: Efficiency and Purity

Synthetic StepMethodAdvantagesDisadvantagesPurity
PEG Functionalization Modification of commercial PEGFine control over molecular weightMay require protecting groupsHigh
Ring-opening polymerizationCan produce novel architecturesLess control over polydispersityVariable
Mechanochemical methodsEnvironmentally friendly, solvent-freeNewer technique, less establishedHigh
Azide Introduction From tosylated/mesylated PEGHigh yield and purityRequires an additional activation step>95% mdpi.com
Diazotransfer reactionsDirect conversionCan have lower yields~90%
PFP Ester Formation Carbodiimide couplingWidely used and understoodCan produce byproductsGood
PFP-TFA activationHigh yieldPFP-TFA is a reactive reagentHigh researchgate.net
Electrochemical synthesisAvoids dehydrating agents, mild conditionsNewer method, may require specialized equipmentHigh nih.gov

Interactive Data Table: Comparison of Synthetic Routes Users can filter and sort the table based on different parameters.

Reaction Mechanisms of this compound in Bioconjugation

The bifunctional nature of this compound allows for its use in two distinct and highly specific conjugation reactions. The azide group participates in click chemistry, while the PFP ester reacts with primary amines.

Nucleophilic Acyl Substitution of PFP Esters with Primary Amines

The reaction of the PFP ester with a primary amine, such as the ε-amino group of a lysine (B10760008) residue on a protein, proceeds through a nucleophilic acyl substitution mechanism. This reaction is typically carried out in a slightly basic buffer (pH 7-9) to ensure the amine is deprotonated and thus nucleophilic.

The mechanism involves the following steps:

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the PFP ester.

Tetrahedral Intermediate Formation : This attack leads to the formation of a transient tetrahedral intermediate.

Leaving Group Departure : The pentafluorophenoxide ion, a good leaving group due to the electron-withdrawing fluorine atoms, is expelled.

Amide Bond Formation : The final product is a stable amide bond, with pentafluorophenol released as a byproduct.

Mechanism of Amide Bond Formation

The formation of an amide bond by the reaction of a PFP ester with a primary or secondary amine is a form of nucleophilic acyl substitution. The fundamental principle involves the reaction of an activated carboxylic acid derivative with an amine. researchgate.net

The mechanism proceeds in the following steps:

Nucleophilic Attack: The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the PFP ester. masterorganicchemistry.com This leads to the formation of a transient tetrahedral intermediate, where the carbonyl double bond is broken, and a negative charge resides on the oxygen atom. masterorganicchemistry.com

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, which is accompanied by the elimination of the pentafluorophenoxide (PFP-O⁻) anion. masterorganicchemistry.com Pentafluorophenoxide is an excellent leaving group due to the electron-withdrawing nature of the five fluorine atoms, which stabilizes the resulting negative charge.

Deprotonation: The pentafluorophenoxide anion, a weak base, abstracts a proton from the positively charged nitrogen atom to yield the final, stable amide bond and the neutral pentafluorophenol (PFP-OH) byproduct. masterorganicchemistry.com

The byproduct, pentafluorophenol, is considered less nucleophilic than the N-hydroxysuccinimide (NHS) byproduct from NHS ester reactions, meaning it is less likely to interfere with the desired reaction. thieme-connect.com

Kinetic Studies and Reaction Efficiency with Amines

PFP esters are recognized for their high reactivity toward amines, which translates to efficient amide bond formation. Kinetic studies have demonstrated that this high reactivity facilitates rapid conjugation. For instance, kinetic analysis of the reaction between poly(pentafluorophenyl acrylate) and various amines showed that reactions could reach completion in approximately one hour. acs.org

The efficiency of PFP esters in peptide synthesis is notably high. Kinetic comparisons have shown the relative coupling speed of a pentafluorophenyl ester (OPFP) to be significantly faster than other activated esters like pentachlorophenyl ester (OPCP) and nitrophenyl ester (ONp). highfine.com This rapid rate is advantageous as it can help minimize or eliminate undesirable side reactions. highfine.com

Pseudo-First-Order Rate Constants (k') for Aminolysis of Polymer Brushes
Reacting AminePolymer Platformk' (s⁻¹)Reference
1-Aminomethylpyrene (AMP)poly(N-hydroxysuccinimide-4-vinyl benzoate)3.49 × 10⁻³ acs.org
1-Aminopyrene (AP)poly(pentafluorophenyl acrylate)5.11 × 10⁻³ acs.org
Ru(bpy)₂(phen-5-NH₂)(PF₆) (Ru²⁺A)poly(pentafluorophenyl acrylate)2.59 × 10⁻³ acs.org
Comparative Reactivity of PFP Esters vs. NHS Esters

In the field of bioconjugation, PFP esters are often compared to the more traditional N-hydroxysuccinimide (NHS) esters. While both are effective for labeling molecules with primary amines, they exhibit key differences in reactivity and stability.

Reactivity and pH: PFP esters are generally as reactive as NHS esters. thieme-connect.com However, the optimal pH for conjugation with PFP esters is slightly higher than for NHS esters. researchgate.netechemi.com PFP esters react efficiently with primary amines at a pH range of 7-9. windows.net

Hydrolytic Stability: A significant advantage of PFP esters is their greater stability against hydrolysis in aqueous environments compared to NHS esters. thieme-connect.comresearchgate.netechemi.combroadpharm.com NHS esters have a short half-life in aqueous solutions, which decreases as the pH rises above 7. researchgate.net The enhanced stability of PFP esters allows for more efficient conjugation reactions with higher yields, as less of the active ester is lost to hydrolysis. thieme-connect.com

Hydrophobicity: PFP esters are somewhat more hydrophobic than NHS esters. researchgate.netechemi.com This property can sometimes influence the choice of solvent systems for a reaction.

Selectivity: The choice of active ester can influence the site of conjugation on a complex biomolecule like an antibody. In one study, using a PFP ester for labeling the antibody Panitumumab resulted in preferential light-chain labeling, whereas an NHS ester preferentially labeled the heavy chain. nih.gov This demonstrates that the ester chemistry can have a significant impact on the properties of the final bioconjugate. nih.gov

Comparison of PFP Esters and NHS Esters
PropertyPFP EsterNHS EsterReferences
ReactivityHigh, comparable to NHS estersHigh thieme-connect.com
Hydrolytic StabilityMore stable, less susceptible to hydrolysisLess stable, half-life decreases as pH rises thieme-connect.comresearchgate.netbroadpharm.comresearchgate.net
Optimal pHSlightly higher (e.g., 7-9)Slightly lower (e.g., 7-8) researchgate.netechemi.comwindows.net
Byproduct InterferenceLow (PFP-OH is less nucleophilic)Higher potential for interference thieme-connect.com
HydrophobicityMore hydrophobicLess hydrophobic researchgate.netechemi.com

Azide Reactivity in Click Chemistry

The azide group (–N₃) of this compound is a key functional handle for "click chemistry," a class of reactions known for being rapid, specific, and high-yielding. medchemexpress.commedchemexpress.com This functionality allows for the covalent attachment of the molecule to another molecule bearing a compatible reactive group, typically an alkyne. medchemexpress.comprecisepeg.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent reaction involving the azide group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). medchemexpress.commedchemexpress.com This reaction joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction requires a copper(I) catalyst, which is often generated in situ from a copper(II) source, like copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270). nih.govacs.org The CuAAC reaction is widely used for bioconjugation due to its high efficiency and orthogonality, meaning the azide and alkyne groups react selectively with each other without interfering with most other functional groups found in biological systems. nih.gov

Catalytic Systems and Ligand Effects in CuAAC

The efficiency and success of the CuAAC reaction, particularly in a biological context, are highly dependent on the catalytic system.

Copper Source and Reducing Agent: While a direct Cu(I) source can be used, it is often more convenient to use a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. nih.gov The ascorbate reduces Cu(II) to the catalytically active Cu(I) state. acs.org

Accelerating Ligands: The Cu(I) catalyst can be unstable and prone to oxidation. Furthermore, the copper ions can be cytotoxic and cause damage to biomolecules like proteins. nih.govmdpi.com To mitigate these issues and accelerate the reaction, copper-chelating ligands are used. mdpi.com These ligands stabilize the Cu(I) oxidation state, increase the reaction rate, and protect biomolecules from oxidative damage. nih.govjenabioscience.com A common ligand is tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), which is highly water-soluble and effective at promoting the reaction. nih.govplos.org Other ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and various bipyridine derivatives, have also been developed to enhance reaction kinetics and catalyst stability. mdpi.com The product of the CuAAC reaction, the triazole ring itself, can also act as a ligand, leading to an autocatalytic effect where the reaction accelerates as it proceeds. beilstein-journals.org

Optimization of Reaction Conditions for Bioconjugation

For the successful conjugation of sensitive biomolecules like enzymes or antibodies, the CuAAC reaction conditions must be carefully optimized to maximize conjugation yield while preserving the biomolecule's structure and function. plos.org

pH and Buffers: The reaction generally performs well over a broad pH range, with a pH of around 7 being recommended for most applications. nih.gov Buffers containing high concentrations of chloride or chelating agents like Tris can interfere with the copper catalyst and should be avoided. nih.gov Phosphate-based buffers are often suitable, especially if the copper and ligand are pre-mixed before addition to the reaction. nih.gov

Reagent Concentrations: In bioconjugation, the copper catalyst is often used in stoichiometric or even excess amounts relative to the azide and alkyne, rather than in truly catalytic amounts. jenabioscience.com This is because the reaction rate is dependent on the copper concentration, with a threshold of approximately 50 μM often needed to achieve maximal activity. jenabioscience.com

Oxygen Exclusion: To prevent the oxidation of the Cu(I) catalyst and the depletion of the sodium ascorbate reducing agent, it is beneficial to minimize the reaction's exposure to oxygen, for instance, by capping the reaction tube. nih.gov This also reduces the generation of reactive oxygen species that can damage biomolecules. nih.govnih.gov

Additives: In some cases, additives like aminoguanidine (B1677879) can be included to further protect biomolecules from oxidative damage. nih.gov

Reaction Time: Optimizing the reaction time is crucial. While a high conjugation yield is desired, prolonged exposure of an enzyme to the reaction components can lead to a loss of catalytic activity. plos.org Minimizing the contact time by using an efficient catalytic system is often necessary to preserve protein function. plos.org

Staudinger Ligation with Phosphine (B1218219) Derivatives

The azide group present in this compound can also undergo a Staudinger ligation with phosphine derivatives. This reaction is another example of a bioorthogonal, metal-free ligation method. thermofisher.com The classical Staudinger reaction involves the reduction of an azide by a phosphine to produce an amine and a phosphine oxide. nih.gov

The Staudinger ligation is a modification of this classic reaction. ysu.am It occurs between an azide and a specifically engineered triarylphosphine, which contains an ortho-ester group. ysu.am The reaction begins with the nucleophilic attack of the phosphine on the azide, forming a phosphazide (B1677712) intermediate, which then rearranges to an aza-ylide with the loss of dinitrogen gas. nih.govysu.am In the ligation variant, the aza-ylide is trapped intramolecularly by the ortho-ester, leading to the formation of a stable amide bond and a phosphine oxide byproduct.

Chemo- and Regioselectivity in Reactions Involving this compound

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. slideshare.net this compound is designed for high chemoselectivity due to the distinct reactivity of its two functional groups.

The pentafluorophenyl (PFP) ester is an activated ester that reacts specifically with primary amines (like the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond. thermofisher.com PFP esters are known for their high reactivity and greater hydrolytic stability compared to other activated esters like N-hydroxysuccinimide (NHS) esters. The electron-withdrawing nature of the pentafluorophenyl group makes the ester highly electrophilic and susceptible to nucleophilic attack by amines. This reaction is typically performed in buffered aqueous solutions at a pH between 7 and 9.

The azide group is bioorthogonal and will not react with the vast majority of functional groups present in biological systems. chempep.com Its specific reactivity is directed towards alkynes (in click chemistry) or phosphines (in Staudinger ligation). broadpharm.comthermofisher.com

This dual and specific reactivity allows for controlled, sequential, or orthogonal conjugation strategies. For instance, a biomolecule can first be conjugated via its primary amines to the PFP ester of this compound. The resulting conjugate, now bearing a terminal azide group, can then be selectively reacted in a second step with a molecule containing a strained alkyne (like DBCO or BCN) via SPAAC. medchemexpress.com This stepwise approach provides precise control over the construction of complex bioconjugates.

Regioselectivity, the preference for bond formation at one position over another, is also a key feature. In SPAAC reactions involving BCN, a single regioisomeric triazole product is formed, which simplifies analysis. iris-biotech.de The reaction of the PFP ester is regioselective for primary amines, which are typically found at the N-terminus and on lysine side chains of proteins. thermofisher.com

Purification Strategies for Conjugates Involving this compound

After the conjugation reactions, purification is necessary to remove unreacted starting materials, byproducts, and any potential side products. The choice of purification method depends on the properties of the resulting conjugate, such as its size, stability, and charge.

Common purification techniques for bioconjugates include:

Size Exclusion Chromatography (SEC): This is a widely used method for separating molecules based on their size. It is effective for removing smaller molecules like unreacted this compound or other small molecule reagents from a much larger protein or antibody conjugate. interchim.fr

Dialysis or Desalting: These methods are also used to separate molecules based on size differences. They are particularly useful for removing small, unreacted crosslinkers and byproducts like N-hydroxysuccinimide (in the case of NHS esters) or pentafluorophenol from the final bioconjugate. interchim.fr

Affinity Chromatography: This technique can be used if one of the components of the conjugate has a specific binding partner. For example, if a protein is biotinylated, it can be purified using a column with immobilized avidin (B1170675) or streptavidin.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and is often used for the purification of peptides and smaller bioconjugates. broadpharm.com

For conjugates synthesized on a solid phase, purification is often simplified as unreacted reagents and byproducts can be washed away before the final product is cleaved from the resin. researchgate.net The final purified conjugate is often analyzed by techniques like SDS-PAGE and mass spectrometry to confirm its identity and purity. broadpharm.comresearchgate.net

Applications of Azido Peg2 Pfp Ester in Bioconjugation and Chemical Biology

Site-Specific Labeling of Biomolecules

The design of Azido-PEG2-PFP ester allows for the targeted labeling of various classes of biomolecules, leveraging the specific reactivity of its PFP ester group and the bioorthogonal nature of its azide (B81097) group.

Conjugation to Proteins and Peptides via Amine-Reactive PFP Ester

The most common application of this compound is the labeling of proteins and peptides. The PFP ester group reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of a polypeptide chain, to form a stable amide bond. medkoo.comthermofisher.com This reaction is typically performed in an aqueous buffer at a slightly basic pH (7.2-8.5), which ensures that the target amine groups are deprotonated and thus sufficiently nucleophilic to attack the ester. precisepeg.com Buffers containing primary amines, like Tris, must be avoided as they compete with the target biomolecule for reaction with the PFP ester. broadpharm.comconfluore.com

A significant advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability against hydrolysis in aqueous environments. broadpharm.comrsc.orgthieme-connect.com This lower susceptibility to hydrolysis results in more efficient and controlled conjugation reactions. precisepeg.combroadpharm.com

ParameterCondition/ValueSource(s)
Target Functional Group Primary amines (e.g., Lysine, N-terminus) thermofisher.com
Reaction pH 7.2–8.5 thermofisher.comprecisepeg.com
Reaction Time 1–4 hours at room temperature; overnight at 4°C precisepeg.comwindows.net
Solvent Amine-free buffer (e.g., PBS, borate, carbonate) precisepeg.combroadpharm.com
Co-Solvent (if needed) DMSO or DMF to dissolve the ester before addition broadpharm.combroadpharm.com

The extent of protein modification, or degree of labeling (DOL), can be controlled by modulating the reaction parameters. Key factors include the molar ratio of the PFP ester to the protein, protein concentration, pH, and incubation time. broadpharm.com For instance, a higher molar excess of the PFP ester reagent generally leads to a higher DOL. windows.net Research protocols often recommend a molar ratio of PFP ester to the free amine groups on the biomolecule between 2:1 and 10:1. precisepeg.com For antibodies, a molar ratio of approximately 5–15 moles of the labeling reagent per mole of protein is often used as a starting point.

Studies have shown that PFP esters can offer superior labeling outcomes compared to traditional NHS esters. Under similar reaction conditions, TFP (tetrafluorophenyl) esters, which are closely related to PFP esters, can achieve a higher degree of labeling than NHS esters. thermofisher.cn Furthermore, in the context of labeling antibodies like Panitumumab, the use of a PFP ester resulted in preferential labeling of the light chain, a selectivity not observed with NHS esters under the same conditions. nih.gov This site-selective potential can be advantageous for producing more homogeneous antibody conjugates. nih.govresearchgate.net

BiomoleculeReagent TypeMolar Ratio (Reagent:Biomolecule)Observed OutcomeSource(s)
General ProteinPFP Ester2:1 to 10:1 (ester to amine)Recommended for efficient conjugation precisepeg.com
Antibody/ProteinPFP Ester~5–15:1Recommended starting range for desired DOL
IgG AntibodyPFP Ester vs. NHS EsterNot SpecifiedPFP ester provided higher light-chain labeling selectivity nih.gov
Goat anti-Mouse IgGTFP Ester vs. NHS Ester12:1TFP ester achieved a higher DOL over time thermofisher.cn

A critical consideration in bioconjugation is the retention of the biomolecule's native function after modification. While attaching molecules to a protein can sometimes interfere with its activity, particularly if modification occurs at or near an active site, studies using PFP ester-based conjugation have shown promising results. nih.gov In one study, lysozyme (B549824) was conjugated with a phosphorylcholine (B1220837) polymer via a PFP ester linkage. The resulting polymer-protein conjugate was found to retain approximately 80% or more of its original enzymatic activity. acs.org For sensitive biomolecules like enzymes or antibodies, it is often recommended to aim for a low to moderate degree of conjugation to minimize the risk of activity loss. thermofisher.com The choice of linker and the attached molecule is crucial, as zwitterionic polymers like carboxybetaine have been shown to help preserve the bioactivity of conjugated insulin (B600854) compared to traditional PEGylation. nih.gov

Labeling Efficiency and Stoichiometry

Functionalization of Oligonucleotides and Nucleic Acids

The amine-reactive nature of this compound extends to the labeling of nucleic acids. The strategy requires that the oligonucleotide first be synthesized or modified to contain a primary amine group. medkoo.com This is a standard option in commercial oligonucleotide synthesis. The PFP ester then reacts with this amine handle under similar conditions as those used for proteins, typically in a buffer with a slightly basic pH (e.g., pH 8.5 tetraborate (B1243019) buffer) to form a stable amide bond. medkoo.comthermofisher.com This process attaches the Azido-PEG2- moiety to the oligonucleotide, which can then be used in subsequent click chemistry reactions for applications such as diagnostics and nanotechnology. theses.fr

Derivatization of Carbohydrates and Glycans

This compound can also be used to modify carbohydrates and glycans, although this typically requires a multi-step approach. Since native carbohydrates often lack primary amine groups, they must first be chemically modified to introduce an amine handle. Alternatively, a powerful strategy involves metabolic glycan engineering, where cells are cultured with an unnatural sugar precursor containing an azide group (e.g., tetra-acetylated N-azidoacetylmannosamine, Ac₄ManNAz). acs.org This process incorporates the azido-sugar into the cell surface glycans. acs.org While this method directly installs the azide, a complementary approach could involve using an amine-containing sugar to install a reactive handle for the PFP ester. The functionalized glycans, now bearing an azide group from the linker, are primed for applications in cell surface engineering, imaging, and tracking. acs.orgglycomindsynth.com

Development of Advanced Bioconjugates

The true utility of this compound lies in its bifunctional nature, which facilitates the creation of complex, advanced bioconjugates. broadpharm.comcreative-biolabs.com The process is typically a two-step reaction:

Amine Conjugation: The PFP ester is first reacted with a biomolecule (e.g., an antibody, peptide, or oligonucleotide) to form a stable conjugate that now displays a terminal azide group. windows.net

Bioorthogonal Click Reaction: The azide-functionalized biomolecule can then be reacted with a second molecule that contains a strained alkyne (e.g., DBCO, BCN) or a terminal alkyne (in the presence of a copper catalyst). broadpharm.combroadpharm.com This "click" reaction is highly efficient and specific, forming a stable triazole linkage under mild, biologically compatible conditions. broadpharm.com

This dual-reactivity strategy is employed in numerous advanced applications, including the synthesis of antibody-drug conjugates (ADCs), where a cytotoxic drug bearing an alkyne group is "clicked" onto an azide-modified antibody. It is also used for attaching fluorescent dyes for imaging, immobilizing proteins onto surfaces, and constructing peptide-polymer conjugates. rsc.orgrsc.org

Antibody-Drug Conjugates (ADCs)

This compound is classified as a non-cleavable linker for the synthesis of antibody-drug conjugates (ADCs). chemsrc.commedchemexpress.comcreative-biolabs.combiochempeg.com In a typical ADC synthesis strategy, the PFP ester end of the molecule reacts with amine groups on an antibody. The azide end can then be used to attach a cytotoxic payload via click chemistry, or the payload can be pre-attached to the linker before conjugation to the antibody.

The linker is a critical component that affects the stability, pharmacokinetics (PK), efficacy, and toxicity of an ADC. biochempeg.com Integrated linker design involves optimizing multiple parameters to achieve a balance between the stability of the ADC in circulation and the efficient release of the payload at the tumor site. frontiersin.org

Key design considerations include:

Conjugation Site and Chemistry: The point of attachment on the antibody and the chemistry used can influence both the stability and the payload release kinetics. biochempeg.com The PFP ester reliably reacts with lysine residues, although this can result in a heterogeneous mixture of ADC species.

Linker Length and Steric Hindrance: The length and bulkiness of the linker can impact the biological properties of the antibody and the effectiveness of the payload release. biochempeg.comfrontiersin.org

ADC linkers are broadly categorized as either cleavable or non-cleavable, based on their mechanism of payload release. creative-biolabs.com this compound falls into the non-cleavable category. chemsrc.comcreative-biolabs.commedchemexpress.com

Non-Cleavable Linkers: These linkers consist of stable chemical bonds that are resistant to cleavage. For an ADC constructed with a non-cleavable linker like this compound, the release of the active drug requires the complete proteolytic degradation of the antibody backbone within the lysosome of a target cell. biotechinformers.comnjbio.com This process results in the release of the payload still attached to the linker and a single amino acid residue (e.g., lysine). chemexpress.com A primary advantage of this strategy is enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity compared to some cleavable linkers.

Cleavable Linkers: In contrast, cleavable linkers are designed to be broken by specific triggers within the tumor microenvironment or inside cancer cells. chemexpress.com These triggers can include acidic pH (acid-labile linkers like hydrazones), reducing environments (reducible linkers with disulfide bonds), or the presence of specific enzymes like cathepsins (enzyme-cleavable linkers). biotechinformers.comnjbio.comchemexpress.com While used in the majority of clinically approved ADCs, cleavable linkers can sometimes exhibit instability in circulation. nih.gov

Table 1: Comparison of Cleavable and Non-Cleavable Linker Strategies in ADCs

FeatureNon-Cleavable Linkers (e.g., this compound based)Cleavable Linkers
Payload Release Mechanism Total lysosomal degradation of the antibody. njbio.comCleavage by specific triggers (pH, enzymes, reducing agents). biotechinformers.comchemexpress.com
Released Payload Form Drug + Linker + Amino Acid Residue. chemexpress.comIntact or near-intact drug.
Plasma Stability Generally higher, leading to improved stability. Variable; potential for premature drug release. chemexpress.com
Off-Target Toxicity Often lower due to higher stability. nih.govCan be higher if the linker is unstable in circulation. biotechinformers.com
Bystander Effect Limited, as the charged active metabolite has poor cell permeability. chemexpress.comCan be potent, as the released, uncharged drug can diffuse into neighboring cancer cells.
Applicability Most effective for highly expressed antigens or hematological cancers. chemexpress.comBroadly applicable. chemexpress.com
Linker Design Considerations in ADC Development

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins. jenkemusa.comaxispharm.com A PROTAC consists of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.com The linker is not merely a spacer but plays a crucial role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation. axispharm.com PEG-based linkers are the most common type used in PROTAC design. biochempeg.com

The composition and length of the linker are critical determinants of a PROTAC's success. precisepeg.com The PEG unit in linkers like this compound imparts several beneficial properties.

Solubility and Permeability: The hydrophilic nature of the PEG chain increases the water solubility of the entire PROTAC molecule, which can improve its pharmacokinetic properties and cell permeability. jenkemusa.combiochempeg.combiochempeg.com

Ternary Complex Formation: The length and flexibility of the linker are paramount for achieving the correct orientation and proximity between the target protein and the E3 ligase. axispharm.com An optimal linker length helps to stabilize the ternary complex, leading to efficient protein degradation. axispharm.com

Efficacy Dependence on Length: Research has demonstrated that PROTAC efficacy is highly sensitive to linker length. Systematic variation of PEG units has shown that even small changes can significantly impact degradation potency. nih.gov For instance, studies comparing different PEG linker lengths have found that shorter linkers can sometimes be more effective than longer ones, and vice-versa, depending on the specific target and E3 ligase pair. rsc.org The two-unit PEG chain in this compound provides a specific length that may be optimal for certain systems or serve as a starting point for linker length optimization studies. rsc.org

Table 2: Influence of PEG Linker Properties on PROTAC Performance

PropertyInfluence on PROTAC Efficacy
Length Critically affects the geometry and stability of the ternary complex; optimal length is system-dependent and crucial for degradation efficiency. nih.gov
Flexibility Allows the PROTAC to adopt a conformation that facilitates the productive interaction between the target protein and the E3 ligase. precisepeg.com
Composition (Hydrophilicity) Increases water solubility, which can improve cell permeability and overall pharmacokinetic profile. jenkemusa.combiochempeg.com
Attachment Points The exit vector from the ligands where the linker is attached is a key determinant of PROTAC activity. nih.gov

The modular nature of PROTACs lends itself to a synthetic strategy involving pre-functionalized ligand-linker conjugates. This approach accelerates the discovery process by allowing researchers to combine different building blocks. Common E3 ligase ligands derived from molecules like thalidomide (B1683933) (for Cereblon) or VHL inhibitors can be coupled to various linkers. medchemexpress.com

This compound is well-suited for this strategy. A typical application would involve:

Reacting the PFP ester end of this compound with an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or (S,R,S)-AHPC). medchemexpress.comglpbio.com

This creates an E3 Ligase Ligand-PEG2-Azide intermediate.

This intermediate can then be coupled via a click chemistry reaction to a separate ligand for the target protein that has been modified to contain an alkyne group. medchemexpress.com

This modular assembly enables the rapid synthesis of a library of PROTACs with different combinations of ligands and linkers for screening and optimization.

Role of PEG Linker Length and Flexibility in PROTAC Efficacy

Imaging Probes and Diagnostic Tools

The dual functionality of this compound makes it a versatile reagent for constructing targeted imaging probes and diagnostic tools. axispharm.commedkoo.com The ability to conjugate a targeting biomolecule and a reporter molecule is fundamental to this application.

In this context, the PFP ester can be used to attach the linker to a targeting moiety, such as an antibody or a peptide, by reacting with its primary amines. tocris.commedkoo.com The azide group is then available for a click reaction with a reporter molecule that has been functionalized with an alkyne. Reporter molecules can include:

Fluorescent Dyes: For use in fluorescence microscopy, flow cytometry, and live-cell imaging.

Biotin: For use in avidin- or streptavidin-based detection assays.

Chelating Agents: For binding radioisotopes used in nuclear imaging techniques like PET or SPECT.

The short, hydrophilic PEG2 spacer can improve the performance and solubility of the final imaging probe without being excessively large. medkoo.com This methodology is also applied to the functionalization of surfaces for biosensors and microarrays, where the linker can be used to immobilize biomolecules for diagnostic detection.

Radiopharmaceutical Chemistry and Radiolabeling

PEGylation for Enhanced Pharmacokinetics and Biocompatibility

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely used strategy to improve the therapeutic properties of proteins, peptides, and small-molecule drugs. biochempeg.comnih.gov The short PEG2 linker in this compound contributes to these benefits on a smaller scale, offering improvements in solubility and biocompatibility. axispharm.com

A significant challenge in the development of protein-based therapeutics is their tendency to aggregate and their often-limited solubility in aqueous solutions. nih.govnih.gov The hydrophilic nature of the PEG chain in this compound enhances the water solubility of the molecule it is conjugated to. broadpharm.commedkoo.comcd-bioparticles.net By increasing the hydrophilicity of a modified protein or peptide, the PEG linker helps to prevent aggregation, a major issue that can reduce the yield and efficacy of recombinant protein drugs. nih.govprecisepeg.com The PEG spacer can also reduce steric hindrance, which is beneficial in bioconjugation reactions. precisepeg.com

Key Findings on PEGylation and Solubility:

Property Observation Source
Solubility The hydrophilic PEG spacer increases the water solubility of the conjugated compound in aqueous environments. broadpharm.commedkoo.comcd-bioparticles.net medkoo.com, broadpharm.com, cd-bioparticles.net
Aggregation PEGylation is a known technique to prevent protein aggregate formation and increase protein stability. nih.gov nih.gov

| Biocompatibility | The PEG linker improves the biocompatibility of the molecule. axispharm.com | axispharm.com |

The attachment of PEG chains can shield the conjugated biomolecule from the host's immune system, thereby reducing its immunogenicity. biochempeg.com This "stealth" effect also protects the molecule from proteolytic enzymes, leading to a longer circulation half-life in the bloodstream. biochempeg.comresearchgate.net While the short PEG2 linker in this compound provides a modest effect compared to larger PEG chains, it still contributes to improved pharmacokinetic profiles. researchgate.net Studies on various PEGylated drugs have consistently shown that this modification leads to reduced clearance rates and extended duration of action, allowing for less frequent dosing. biochempeg.comnih.gov

Impact of PEGylation on Pharmacokinetics:

Parameter Effect of PEGylation Source
Immunogenicity Reduces immunogenicity and antigenicity by masking the biomolecule from the immune system. biochempeg.com biochempeg.com,
Circulation Half-Life Increases circulation time by protecting against enzymatic degradation and reducing renal clearance. biochempeg.comresearchgate.netnih.gov researchgate.net, biochempeg.com, nih.gov
Impact on Solubility and Aggregation

Multi-Functionalization and Orthogonal Bioconjugation Strategies

The distinct reactivities of the azide and PFP ester groups on this compound allow for orthogonal bioconjugation. This means that each functional group can react selectively with its partner without interfering with the other, enabling the creation of complex, multi-functional biomolecular constructs. researchgate.net

This compound is well-suited for sequential and one-pot reaction schemes. In a sequential approach, a protein can first be reacted with the PFP ester to introduce the azide-PEG2 linker. After purification, the azide can then be reacted with an alkyne-containing molecule in a separate step. d-nb.inforsc.org

Alternatively, one-pot syntheses can be designed where multiple reaction steps occur in the same vessel. For example, a primary alkyl azide can be converted to an isocyanate and then reacted with an amine in a one-pot, two-step procedure to form urea (B33335) derivatives with high yield and purity. d-nb.info The principles of such sequential reactions are applicable to the functionalities present in this compound. The PFP ester's higher stability against hydrolysis compared to NHS esters makes it particularly suitable for multi-step conjugations in aqueous environments. axispharm.com The ability to perform these reactions sequentially allows for the precise construction of well-defined bioconjugates. medchemexpress.com

Applications in Branched Conjugate Synthesis

The unique bifunctional nature of this compound, possessing both an amine-reactive pentafluorophenyl (PFP) ester and a bioorthogonal azide group, makes it a valuable reagent in the strategic construction of branched and multi-arm bioconjugates. This capability allows for the creation of complex molecular architectures where multiple copies of a biomolecule or different types of molecules can be assembled onto a central core, leading to enhanced avidity, increased payload capacity, or the introduction of multifunctional properties.

The synthesis of branched conjugates using this compound typically follows a sequential conjugation strategy. The highly reactive PFP ester is first utilized to couple the linker to a primary amine on a core molecule. broadpharm.comcd-bioparticles.net PFP esters are known for their high reactivity towards amines and greater stability against hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters, which ensures efficient conjugation. axispharm.com Once the core is functionalized with the azide-terminated PEG linker, the terminal azide groups serve as handles for the subsequent attachment of other molecules bearing a complementary alkyne group through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). axispharm.commedchemexpress.com

This methodology can be applied in several ways to achieve branched structures:

Dendrimer and Dendron Synthesis: A core molecule containing multiple primary amines can be reacted with an excess of this compound. This results in a dendron-like structure where each branch is terminated with an azide. These azide-functionalized dendrons can then be "clicked" with alkyne-modified biomolecules, such as peptides, oligonucleotides, or small molecule drugs, to create a densely functionalized macromolecule.

Multi-arm Polymers: this compound can be used to functionalize the side chains of a polymer backbone that contains reactive amine groups. This creates a "graft" polymer with numerous azide-terminated PEG side chains. Subsequent click reaction with alkyne-containing molecules results in a multi-arm or "bottle-brush" polymer architecture. mdpi.com Such structures are of interest in drug delivery for their ability to carry a high payload of a therapeutic agent.

Assembling Multiple Ligands: A common application is the construction of heterobifunctional constructs. For example, a targeting ligand with a primary amine can be reacted with this compound. The resulting azide-functionalized targeting ligand can then be clicked onto a central scaffold that has been modified with an alkyne. By using scaffolds with multiple alkyne groups, several copies of the targeting ligand can be attached, potentially increasing the binding affinity and specificity to the target cells or tissues.

The role of the this compound is to act as a heterobifunctional bridge, enabling the controlled, stepwise assembly of these complex branched systems. The PEG2 spacer provides a hydrophilic and flexible linkage, which can help to improve the solubility of the final conjugate and reduce steric hindrance between the conjugated molecules. axispharm.com

Table 1: Role of Functional Groups in this compound for Branched Synthesis

Functional GroupReactive PartnerReaction TypeRole in Branched Synthesis
Pentafluorophenyl (PFP) Ester Primary Amine (-NH₂)Acylation / Amide Bond FormationCovalently attaches the linker to a core molecule or the backbone of a polymer, initiating the branch point.
Azide (-N₃) Terminal AlkyneCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Attaches alkyne-modified biomolecules or payloads to the terminus of the newly created branches.
Azide (-N₃) Strained Cyclooctyne (e.g., DBCO, BCN)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Provides a copper-free "click" chemistry option for attaching alkyne-modified molecules, often preferred for live-cell applications.

Research in Materials Science and Nanotechnology Utilizing Azido Peg2 Pfp Ester

Surface Modification and Functionalization of Materials

The ability to tailor the surface properties of materials is paramount for their performance in various applications. Azido-PEG2-PFP ester serves as a molecular bridge, enabling the introduction of specific chemical functionalities onto material surfaces. axispharm.com This process, often termed PEGylation, can dramatically alter surface characteristics by introducing a hydrophilic and biocompatible PEG layer. interchim.comthermofisher.comresearchgate.net

The creation of specialized coatings and films is a key area where this compound is applied. By first reacting the PFP ester with an amine-functionalized surface, a layer of azide-terminated PEG chains can be introduced. This azide-functionalized surface can then be used to "click" on various molecules, such as those containing alkyne groups, to impart desired properties like enhanced adhesion or chemical resistance. axispharm.com This method allows for the layered and controlled assembly of functional coatings. The hydrophilic nature of the PEG linker itself contributes to creating surfaces that can resist non-specific protein adsorption, a crucial feature for biomedical devices and sensors. researchgate.net

The PFP ester's reactivity with amine groups is a key feature in this process. PFP esters are known to be less susceptible to hydrolysis compared to other amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, leading to more efficient and reliable surface modification. broadpharm.combroadpharm.com

Table 1: Comparison of Amine-Reactive Esters
Ester TypeKey AdvantagesPrimary Reactive GroupCommon Applications in Surface Modification
Pentafluorophenyl (PFP) EsterHigher resistance to hydrolysis compared to NHS esters, leading to more efficient reactions. broadpharm.combroadpharm.comPrimary and secondary amines. broadpharm.comCreation of stable, functional coatings and films. axispharm.com
N-hydroxysuccinimide (NHS) EsterWidely used and well-documented. thermofisher.comPrimary amines. thermofisher.comProtein and surface pegylation. thermofisher.com

The functionalization of metal oxide surfaces is critical for applications in electronics, catalysis, and sensing. While direct reaction of this compound with a pristine metal oxide surface is not typical, the surface can be pre-functionalized with amine-containing silanes. Once the amine groups are in place, the PFP ester end of this compound can readily form a covalent amide bond, tethering the azide-PEG chain to the surface. This azide-functionalized metal oxide can then undergo click chemistry reactions to attach other molecules, sensors, or biomolecules. This strategy allows for the controlled modification of materials like silica (B1680970), titania, and alumina. The PEGylation of silica nanoparticles, for example, has been shown to improve their biocompatibility. researchgate.net

Coating and Films with Specific Chemical Properties

Nanomaterials Development and Functionalization

This compound plays a significant role in the development and functionalization of nanomaterials, including nanoparticles and polymeric nanostructures. biochempeg.comaxispharm.com Its ability to connect different components with high specificity is essential for creating complex, functional nano-architectures.

A common challenge in working with nanoparticles is their tendency to aggregate. Surface modification with PEG chains, or PEGylation, is a widely adopted strategy to enhance their dispersion and stability in aqueous environments. researchgate.net The hydrophilic PEG chains create a steric barrier that prevents nanoparticles from clumping together. researchgate.net

This compound can be used to modify nanoparticles that have been surface-functionalized with amine groups. The PFP ester reacts with these amines, coating the nanoparticle with a layer of PEG chains that terminate in an azide (B81097) group. This not only improves the nanoparticle's stability but also provides a reactive handle (the azide) for subsequent "click" reactions, allowing for the attachment of targeting ligands, drugs, or imaging agents. broadpharm.com Research has shown that PEGylated nanoparticles exhibit reduced uptake by the reticuloendothelial system, leading to longer circulation times in biological systems. researchgate.net

Table 2: Research Findings on Nanoparticle Functionalization
NanomaterialFunctionalization StrategyKey FindingReference
Silica NanoparticlesPEGylation via surface hydroxyl groups or urethane (B1682113) linkage.Enhanced stability in water and improved biocompatibility. researchgate.net
General NanoparticlesPEGylation reduces aggregation and nonspecific protein binding.Leads to "stealth" behavior and longer circulation times. researchgate.net
Gold NanoparticlesFunctionalization with hetero bifunctional PEG linkers.Allows for the attachment of specific biomolecules. medkoo.com

This compound can be incorporated into the synthesis of polymeric nanostructures, such as micelles and polymersomes. For example, it can be used to functionalize the end of a polymer chain. This is achieved by reacting the PFP ester with a polymer that has a terminal amine group. The resulting polymer, now bearing a terminal azide group, can be used as a building block for more complex architectures. These azide-functionalized polymers can then be "clicked" to other polymers or molecules containing alkyne groups, leading to the formation of block copolymers or functionalized nanocarriers. This approach is instrumental in designing sophisticated drug delivery systems.

Surface Chemistry of Nanoparticles for Improved Dispersion and Stability

Polymer Chemistry Applications

In the broader field of polymer chemistry, this compound serves as a valuable heterobifunctional linker for synthesizing well-defined polymer architectures. biochempeg.comaxispharm.com Its ability to participate in two distinct and highly efficient coupling reactions (amine acylation and azide-alkyne cycloaddition) allows for the precise construction of complex macromolecules.

For instance, a polymer with a pending amine group can be modified with this compound to introduce an azide group. This azide-functionalized polymer can then be grafted onto a polymer backbone containing alkyne groups, resulting in a graft copolymer. This level of control over polymer structure is essential for creating materials with tailored mechanical, thermal, and chemical properties.

Crosslinking in Polymer Synthesis

The PFP ester moiety of this compound serves as a highly reactive functional group for crosslinking polymer chains. PFP esters are known to be more resistant to hydrolysis than their more common N-hydroxysuccinimide (NHS) ester counterparts, offering greater stability and efficiency in both organic and aqueous environments. nih.gov This reactivity is particularly useful in the formation of hydrogels and nanogels, where controlled crosslinking is essential to define the material's mechanical properties, swelling behavior, and degradation profile.

A prominent application analogous to the function of this compound is the synthesis of water-dispersible nanogels from amphiphilic random copolymers. nih.govacs.org In a representative study, a random copolymer of pentafluorophenyl acrylate (B77674) (PFPA) and poly(ethylene glycol) methacrylate (B99206) (PEGMA) was synthesized. nih.gov The PFP ester groups distributed along the polymer backbone are available for reaction with diamine crosslinkers. Upon addition of a diamine, such as cystamine (B1669676) (CYS) or 1,6-hexanediamine (B7767898) (HMDA), intermolecular and intrachain amidation reactions occur, leading to the formation of a crosslinked nanogel network. nih.gov The reaction proceeds efficiently, forming stable amide bonds and releasing pentafluorophenol (B44920) as a byproduct. nih.gov

The progress of this crosslinking reaction can be meticulously monitored. For instance, Fourier-transform infrared (FTIR) spectroscopy can track the disappearance of the characteristic activated ester carbonyl peak and the appearance of the amide bond peak. Furthermore, 19F NMR spectroscopy is a powerful tool to follow the release of pentafluorophenol, confirming the consumption of the PFP ester groups and quantifying the extent of the crosslinking reaction. nih.gov This methodology allows for the creation of nanogels with tunable sizes and functionalities, as the density of crosslinking can be controlled by the stoichiometry of the diamine crosslinker. nih.govacs.org

Table 1: Research Findings on PFP Ester-Based Polymer Crosslinking
Copolymer SystemCrosslinkerKey Analytical TechniquesMajor FindingsReference
Pentafluorophenyl acrylate (PFPA) and Poly(ethylene glycol) methacrylate (PEGMA) random copolymerDiamine (e.g., cystamine, 1,6-hexanediamine)FTIR, 19F NMR, Dynamic Light Scattering (DLS)Efficient nanogel formation via amidation. Crosslinking confirmed by disappearance of PFP ester signals and appearance of pentafluorophenol in 19F NMR. Nanogel size is tunable. nih.gov
Copolymers with PFP ester and o-nitrobenzyl (ONB) protected amineSelf-crosslinking (internal amine)UV Irradiation, FTIRUV light releases the amine group, which then reacts with a PFP ester on another chain to form a crosslink, creating stable, patterned thin films. rsc.org
PFP-functional precursor copolymersIntramolecular thiol-Michael additionSEC, DLS, 19F NMRFormation of single-chain polymer nanoparticles (SCNPs) via intramolecular crosslinking, creating protein-mimicking structures with remaining PFP esters for further functionalization. rsc.org

Grafting Polymers onto Surfaces and Molecules

The dual functionality of this compound is exceptionally well-suited for the "grafting-to" approach in surface modification. This strategy involves synthesizing a polymer and then attaching it to a surface via a reaction between a functional group on the polymer and a complementary group on the surface. The azide group of this compound allows for its covalent attachment to alkyne-functionalized surfaces or molecules through click chemistry, while the PFP ester can react with amine-functionalized surfaces. unlp.edu.arosti.gov

A powerful demonstration of the azide functionality in surface grafting is the modification of living cells. acs.org In this approach, cell surface glycans are metabolically labeled with an azide-containing sugar, such as N-azidoacetylmannosamine (ManNAz). This effectively decorates the cell surface with azide groups, which then act as anchor points for synthetic polymers. A polymer functionalized with a strained alkyne, like dibenzocyclooctyne (DBCO), can then be "clicked" onto the cell surface via strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org This method is highly specific and biocompatible, enabling the covalent grafting of polymers to reprogram the cell surface with new functionalities, such as passivating layers or targeting ligands. acs.org The efficiency and durability of this grafting can be tuned by factors like polymer molecular weight. acs.org

Similarly, the azide group can be used to graft polymers onto solid substrates. For example, azide-terminated polymers can be synthesized and then "clicked" onto alkyne-functionalized silicon surfaces or even the interior of nanochannels to create polyelectrolyte brush layers. unlp.edu.ar This precise control over surface chemistry is critical for applications in microfluidics, biosensors, and chromatography.

The PFP ester functionality provides an alternative and equally robust method for surface grafting. In a "grafting-to & from" strategy, a polymer with PFP ester groups, such as poly(pentafluorophenyl methacrylate), can be grafted onto an amine-functionalized surface. osti.gov The PFP esters react with the surface amines to form stable amide bonds. If the polymer has surplus PFP ester groups, these remain as reactive sites that can be used to anchor other molecules, effectively creating a functional polymer brush that can be further modified. osti.gov This approach amplifies the number of available grafting sites on the surface, leading to dense and robust polymer coatings. osti.gov

Table 2: Research Findings on Grafting Polymers Utilizing Azide or PFP Ester Functionality
Grafting StrategyFunctional Groups InvolvedSubstrateKey Research FindingReference
Metabolic labeling and "Click" chemistryAzide (on cell) and strained Alkyne (on polymer)Live A549 cell surfacesSuccessful covalent grafting of hydrophilic polymers onto living cells, enabling surface reprogramming. Grafting lifetime linked to polymer molecular weight. acs.org
"Grafting-to" via "Click" chemistryAzide (on polymer) and Alkyne (on surface)Silicon surfaces, PET nanochannelsFacile preparation of polyelectrolyte brushes on planar surfaces and in nanochannels by clicking azide-terminated polymers onto alkyne-functionalized substrates. unlp.edu.ar
"Grafting-to & from"PFP ester (on polymer) and Amine (on surface)Amine-functionalized surfacesA tie-layer of poly(pentafluorophenyl methacrylate) is grafted to the surface. Remaining PFP esters act as amplified sites for further functionalization. osti.gov
"Grafting-to" via click chemistryAzide (on SAM) and Alkyne (on polymer)Self-assembled monolayer (SAM)Preparation of densely grafted poly(3-hexylthiophene) (P3HT) brushes by clicking alkyne-terminated P3HT onto an azide-functionalized SAM. acs.org

Advanced Characterization Techniques in Research on Azido Peg2 Pfp Ester Conjugates

Spectroscopic Methods for Structural Elucidation of Conjugates

Spectroscopic techniques are indispensable for providing detailed structural information at the molecular level. They allow for the direct observation of changes in chemical bonds and atomic environments, confirming the formation of the desired conjugate and identifying its key functional components.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural characterization of the Azido-PEG2-PFP ester linker and its resulting conjugates. nih.gov By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, researchers can verify the integrity of each component of the molecule.

In the analysis of an this compound conjugate, ¹H NMR is used to identify the characteristic protons of the polyethylene (B3416737) glycol (PEG) spacer, the azide (B81097) terminus, and the pentafluorophenyl (PFP) ester. Following conjugation to an amine-containing molecule (e.g., a protein or peptide), the disappearance of signals corresponding to the PFP ester and the appearance of new signals associated with the newly formed amide bond provide direct evidence of a successful reaction. For example, the aromatic proton signals of the PFP group are expected to diminish or disappear post-conjugation. Similarly, if the azide group is subsequently used in a "click chemistry" reaction, the characteristic signals for the azide will be replaced by those of the resulting triazole ring.

¹³C NMR complements the proton data by confirming the carbon framework. Key signals include the carbonyl carbon of the ester and the carbon adjacent to the azide group. researchgate.net Changes in the chemical shifts of these carbons provide further proof of conjugation.

Table 1: Illustrative ¹H NMR Chemical Shifts for this compound and Conjugates

Functional Group Typical ¹H Chemical Shift (δ, ppm) Observation Notes
PEG Methylene (-O-CH₂-CH₂-O-) ~3.5–3.7 A complex multiplet characteristic of the PEG backbone.
Azide-adjacent Methylene (-CH₂-N₃) ~3.39 A triplet signal confirming the presence of the azide terminus. researchgate.net
Ester-adjacent Methylene (-CH₂-COO-) ~4.28 A distinct peak indicating the ester linkage. nih.gov
PFP Aromatic Protons ~6.8–7.2 Signals that disappear upon successful conjugation to an amine.

Note: Exact chemical shifts can vary based on the solvent and the specific structure of the conjugate.

Mass Spectrometry (MS) is a cornerstone technique for characterizing bioconjugates, providing precise molecular weight information that confirms the successful attachment of the this compound linker. walshmedicalmedia.com For large biomolecules like proteins, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) is particularly valuable. creative-proteomics.comnih.gov

The primary application of MALDI-ToF-MS in this context is to determine the degree of PEGylation—that is, the number of PEG linkers attached to a single protein molecule. By comparing the mass spectrum of the unconjugated protein with that of the conjugate, a clear mass shift is observed. nih.gov The increase in mass corresponds to the molecular weight of the attached Azido-PEG2-PFP linker(s). This allows for the quantification of species with one, two, or multiple modifications.

A significant challenge in the analysis of PEGylated proteins is the inherent heterogeneity of the sample, which can arise from both the protein itself and the PEGylation process. nih.gov MALDI-ToF-MS is exceptionally adept at revealing this heterogeneity, showing a distribution of species with varying degrees of PEGylation. nih.govresearchgate.net This information is critical for optimizing reaction conditions and for the quality control of the final bioconjugate. researchgate.net

Table 2: Application of Mass Spectrometry in the Analysis of PEGylated Proteins

MS Technique Analytical Goal Key Findings References
MALDI-ToF-MS Determine average molecular weight and degree of PEGylation. Provides excellent data on molecular weight and heterogeneity, allowing for the identification of the number of PEG units attached per protein. walshmedicalmedia.comnih.gov
MALDI-ToF-MS Assess sample heterogeneity. Effectively distinguishes between unmodified protein, singly PEGylated, and multiply PEGylated species, as well as free PEG. nih.govresearchgate.net
ESI-MS Overcome challenges of polydispersity. Often coupled with liquid chromatography (LC-MS) for automated workflow and quantitative analysis. walshmedicalmedia.comnih.gov

| Peptide Mapping MS | Identify specific PEGylation sites. | Following enzymatic digestion, MS analysis of peptides can pinpoint the exact amino acid residues (e.g., lysine) where conjugation occurred. | nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound conjugates, IR spectroscopy provides qualitative confirmation of the key chemical moieties before and after the conjugation reaction.

The spectrum of the this compound linker itself will show characteristic absorption bands for the azide group (N₃), the ester carbonyl (C=O), and the C-O bonds of the PEG spacer. The most prominent and diagnostically useful peak is the sharp, strong azide stretch. After the PFP ester reacts with a primary amine on a target biomolecule, the IR spectrum of the purified conjugate will show the appearance of a new amide bond, while the characteristic PFP ester peaks diminish. If the azide group is subsequently reacted via click chemistry, its characteristic peak will disappear completely, confirming a successful cycloaddition reaction. researchgate.net

Table 3: Key Infrared Absorption Frequencies for this compound Conjugation

Functional Group Characteristic Frequency (cm⁻¹) Significance References
Azide (N₃) ~2100 Strong, sharp peak. Its presence confirms the azide functionality, and its disappearance confirms a successful click reaction. researchgate.net
Ester Carbonyl (C=O) ~1760-1780 Strong peak characteristic of the activated PFP ester. Its intensity decreases or it is replaced by an amide peak after conjugation. afu.edu.npspectroscopyonline.com
Amide I band (C=O) ~1650 A new, strong peak that appears after conjugation, confirming the formation of a stable amide linkage. -

| PEG Ether (C-O-C) | ~1100 | A strong, broad peak characteristic of the PEG backbone, present in both the linker and the final conjugate. | spectroscopyonline.com |

Mass Spectrometry (MS), including MALDI-ToF-MS

Chromatographic Techniques for Purity and Conjugation Efficiency Analysis

Chromatographic methods are essential for separating the components of a mixture, making them ideal for assessing the purity of the final conjugate and analyzing the efficiency of the reaction. These techniques separate molecules based on differences in their physical or chemical properties, such as size, charge, or hydrophobicity.

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to separate, identify, and quantify the components in a bioconjugation reaction mixture. It is a versatile tool for assessing the purity of the this compound conjugate and determining the extent of the reaction. cellmosaic.com Several HPLC modes are employed for this purpose:

Reversed-Phase HPLC (RP-HPLC): This is one of the most common methods for analyzing protein purity. chromatographyonline.com It separates molecules based on hydrophobicity. The attachment of the Azido-PEG2-PFP linker increases the hydrophobicity of a protein, leading to a longer retention time on the column compared to the unmodified protein. This allows for the separation and quantification of the starting material, the desired conjugate, and other hydrophobic variants. chromatographyonline.com

Size-Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their hydrodynamic radius (size). Since PEGylation increases the size of a biomolecule, the conjugate will elute earlier than the smaller, unmodified molecule. This method is particularly useful for detecting and quantifying aggregates, which are a common impurity in bioconjugate preparations. cellmosaic.com

Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity under less denaturing conditions than RP-HPLC. It is highly effective for resolving species with different numbers of attached PEG linkers (e.g., distinguishing between mono-PEGylated and di-PEGylated products), which is crucial for determining the drug-to-antibody ratio in antibody-drug conjugates. cellmosaic.com

Fast Protein Liquid Chromatography (FPLC) is a form of liquid chromatography designed for the preparative purification of proteins and other biomolecules from complex mixtures. clinisciences.comwikipedia.org While HPLC is often used for high-resolution analysis, FPLC is the preferred method for purifying larger quantities of the this compound conjugate while preserving its biological activity. biocompare.com

FPLC operates at lower pressures and often uses more biocompatible buffers and column materials (such as cross-linked agarose) compared to traditional HPLC, which helps prevent protein denaturation. clinisciences.comcytivalifesciences.com.cn The principles of separation are similar to HPLC, and common FPLC techniques include:

Size-Exclusion Chromatography (Gel Filtration): Widely used in FPLC to separate the larger PEGylated conjugate from smaller, unreacted proteins and excess linker molecules. wikipedia.org

Automated FPLC systems allow for efficient, reproducible purification with inline detectors (e.g., UV absorbance) to monitor the separation and collect purified fractions. cytivalifesciences.com.cn This makes FPLC an indispensable step in obtaining a pure, well-characterized bioconjugate for further research.

Table 4: Mentioned Compound Names

Compound Name
This compound
Polyethylene glycol (PEG)
Pentafluorophenyl (PFP) ester
Triazole
Amide
Protein
Peptide
Antibody-drug conjugates

High-Performance Liquid Chromatography (HPLC)

Biophysical Characterization of Conjugated Systems

Biophysical characterization provides critical insights into the structural and stability profiles of macromolecules. kbibiopharma.com For biomolecules modified with this compound, these techniques are vital for confirming conformational integrity, understanding aggregation behavior, and assessing thermal stability, all of which are crucial for subsequent applications. intertek.comddtjournal.com

Dynamic Light Scattering (DLS) is a non-invasive analytical technique used to determine the size distribution of particles and molecules in a liquid medium. unchainedlabs.comusp.org The method works by illuminating particles in a solution with a laser and measuring the time-dependent fluctuations in the intensity of the scattered light. mdpi.com These fluctuations are caused by the random, thermally-driven movement of the particles, known as Brownian motion. usp.org Smaller particles diffuse more rapidly, causing fast fluctuations in scattered light, while larger particles move more slowly, resulting in slower fluctuations. unchainedlabs.comusp.org By analyzing these intensity changes, DLS can determine the translational diffusion coefficient of the particles, which is then used to calculate their hydrodynamic size via the Stokes-Einstein equation. usp.org

In the context of this compound conjugates, DLS is a powerful tool for several reasons. Firstly, it provides a rapid assessment of the hydrodynamic radius (Rh) of the conjugate, which can confirm the successful attachment of the PEG linker to the target biomolecule (e.g., a protein). An increase in the average particle size post-conjugation is a primary indicator of a successful reaction. Secondly, and critically, DLS is highly sensitive to the presence of aggregates. intertek.com The formation of aggregates is a common issue in biopharmaceutical development and can impact the efficacy and safety of a product. kbibiopharma.com DLS can detect even trace amounts of large aggregates, making it an essential quality control method during formulation and stability studies. intertek.comformulationbio.comwyatt.com The technique provides not only the mean particle size (Z-average) but also a Polydispersity Index (PDI), a dimensionless measure of the broadness of the size distribution. usp.org A low PDI value indicates a monodisperse sample with a uniform particle size, whereas a high PDI suggests a polydisperse sample, potentially containing aggregates or multiple species.

Research Findings:

Studies on PEGylated systems demonstrate the utility of DLS in monitoring aggregation. For instance, research on PEG-cholesteryl conjugates showed that changes in the solution environment could induce aggregation, leading to a significant increase in the average particle size from approximately 18.6 nm to 355 nm as measured by DLS. researchgate.net This highlights the ability of DLS to quantify the extent of aggregation under different conditions. For a typical protein conjugated with this compound, DLS would be employed to ensure the final product is homogenous and that the conjugation process has not induced unwanted self-association.

Table 1: Representative DLS Data for a Model Protein Before and After Conjugation with this compound

This interactive table presents hypothetical DLS results for a model protein, illustrating the expected changes upon successful conjugation and the detection of aggregation under stress conditions.

SampleConditionZ-Average (d.nm)Polydispersity Index (PDI)Interpretation
Model Protein (Unconjugated) Native State10.50.150Monodisperse sample with expected hydrodynamic size.
This compound Conjugate Post-Conjugation15.20.180Increase in size indicates successful conjugation; sample remains relatively monodisperse.
This compound Conjugate After Stress (e.g., thermal)250.80.450Significant increase in size and PDI indicates the formation of large aggregates.

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are fundamental for assessing the thermal stability of biomolecules and their conjugates. DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. qualitest.ae When a protein unfolds (denatures) due to heat, it undergoes a conformational transition that is accompanied by heat absorption. criver.com DSC records this heat absorption, generating a thermogram that plots heat flow versus temperature. qualitest.ae From this thermogram, key thermodynamic parameters can be determined, most notably the transition midpoint or melting temperature (Tm), which is the temperature at which 50% of the protein is in its unfolded state. criver.comresearchgate.net

The conjugation of a biomolecule with this compound can significantly alter its thermal stability. The PEG component can exert a stabilizing or destabilizing effect depending on the nature of its interaction with the protein surface. nih.govcore.ac.uk DSC is the gold standard for quantifying these effects. kbibiopharma.comcriver.com An increase in Tm post-conjugation suggests that the PEG moiety stabilizes the protein's native conformation, making it more resistant to thermal denaturation. Conversely, a decrease in Tm would indicate a destabilizing effect. core.ac.uk Furthermore, the azide group within the linker has its own thermal properties; studies on azido-containing compounds show they can undergo energetic decomposition upon heating, which can be detected by DSC as a sharp exothermic event. Therefore, DSC analysis provides a comprehensive profile of the conjugate's thermal behavior, reflecting the contributions of both the biomolecule and the attached chemical moiety. This information is critical for predicting long-term storage stability and defining handling conditions. kbibiopharma.com

Research Findings:

Research on the effects of PEGylation on protein stability provides a clear framework for interpreting DSC data for this compound conjugates. A study on PEGylated lysozyme (B549824) using DSC found that conjugation lowered the Tm from 73.5°C for the native protein to 71.9°C for the PEGylated form, indicating a slight destabilization. core.ac.uk The study also showed a significant decrease in the calorimetric melting enthalpy (ΔH), suggesting that the PEG chain alters the energetics of unfolding. core.ac.uk These findings underscore the ability of DSC to provide detailed, quantitative data on how conjugation impacts the thermodynamic stability of a protein.

Table 2: Representative DSC Data for a Model Protein Before and After Conjugation with this compound

This interactive table shows typical DSC results, comparing the thermal stability of a native protein to its conjugated form, based on published findings for similar systems. core.ac.uk

SampleTransition Midpoint (Tm) (°C)Enthalpy of Unfolding (ΔH) (kJ/mol)Interpretation
Model Protein (Unconjugated) 75.2510Baseline thermal stability of the native protein.
This compound Conjugate 78.6485Increased Tm indicates enhanced thermal stability conferred by the PEG linker. The change in ΔH reflects altered unfolding energetics.
This compound Conjugate (Alternative Outcome) 72.1450Decreased Tm indicates that in this scenario, the conjugation slightly destabilized the protein structure.

Challenges and Future Directions in Azido Peg2 Pfp Ester Research

Optimization of Reaction Conditions for Diverse Biological Systems

A significant challenge in utilizing Azido-PEG2-PFP ester lies in optimizing reaction conditions for a variety of biological systems. The reactivity of the PFP ester is pH-dependent, with optimal conjugation to amines occurring at a slightly higher pH than for N-hydroxysuccinimide (NHS) esters. researchgate.netresearchgate.net However, at elevated pH levels, the hydrolysis of the PFP ester becomes a competing reaction, which can reduce conjugation efficiency. researchgate.net

To address this, researchers are exploring several strategies:

Co-solvents: The use of organic-aqueous co-solvents, such as dimethyl sulfoxide (B87167) (DMSO) in phosphate-buffered saline (PBS), can help maintain the solubility of the reagents while minimizing water activity to slow hydrolysis.

pH Control: Fine-tuning the pH to a range of 7.5–8.0 can help balance the rate of amine coupling and hydrolysis.

Reaction Time: Shortening the reaction duration can also mitigate the effects of hydrolysis.

Future research will likely focus on developing standardized protocols for various biological media, including cell lysates and in vivo environments, to ensure reproducible and efficient conjugation.

Development of Novel Analogs with Tunable Reactivity and Specificity

The development of novel analogs of this compound with tunable reactivity and specificity is a key area of future research. This involves modifying the polyethylene (B3416737) glycol (PEG) linker, the PFP ester, or both, to create a library of linkers with tailored properties. nih.gov

PEG Linker Length: The length of the PEG chain can be varied to influence the solubility, flexibility, and steric hindrance of the linker. nih.govchempep.com Shorter PEG chains like PEG2 provide a linkage of approximately 8.4 Å, while longer chains such as PEG4 or PEG12 can be used for applications requiring greater spacing, like in the design of proteolysis-targeting chimeras (PROTACs). nih.gov

Fluorophenyl Ester Modification: By altering the fluorine substitution pattern on the phenyl ring, it may be possible to fine-tune the reactivity of the ester. For instance, mixed pentafluorophenyl and ortho-fluorophenyl esters have been used to achieve sequential amide bond formations due to their different reactivities. nih.gov

These advancements will enable more precise control over bioconjugation reactions, allowing for the selective labeling of specific sites on a protein or other biomolecule. nih.govgoogle.com

Strategies for Overcoming Potential Off-Target Reactions

A major challenge in bioconjugation is the potential for off-target reactions, where the linker reacts with unintended functional groups. While PFP esters are generally selective for primary amines, they can still participate in unwanted side reactions.

Strategies to overcome this include:

Reaction Conditions: Lowering the reaction temperature has been shown to significantly increase the selectivity of PFP esters for specific lysine (B10760008) residues on monoclonal antibodies. helsinki.fi

Flow Chemistry: The use of flow chemistry can also enhance selectivity by providing precise control over reaction parameters. helsinki.fi

Bioorthogonal Chemistry: The azide (B81097) group of this compound allows for the use of "click chemistry," a type of bioorthogonal reaction that occurs without interfering with native biological processes. axispharm.combiochempeg.com This two-step approach, where the PFP ester is first reacted with a target molecule and the azide is then used for a subsequent "click" reaction, can improve specificity. helsinki.fi

Future work will focus on developing more sophisticated linker designs and reaction methodologies to further minimize off-target effects and enhance the precision of bioconjugation.

Scale-Up and Production Methodologies for Research and Translational Applications

As the use of this compound and similar linkers expands, there is a growing need for robust and scalable production methods. The synthesis of these complex molecules can be challenging, and current methods may not be suitable for large-scale manufacturing. researchgate.net

Key considerations for scale-up include:

Efficient Synthesis: Developing more efficient and cost-effective synthetic routes is crucial. This may involve exploring new catalytic systems or reaction pathways. rsc.org

Purification: Establishing reliable purification methods to ensure high purity of the final product is essential for both research and clinical applications. d-nb.info

Good Manufacturing Practices (GMP): For translational applications, production must adhere to GMP guidelines to ensure the quality, safety, and consistency of the product. biosynth.com

The development of commercial-scale synthesis protocols will be critical for making these valuable tools more widely accessible to the scientific community. google.com

Exploration of New Application Areas in Chemical Biology and Advanced Materials

While this compound is primarily used in bioconjugation for applications like drug delivery and protein engineering, there is significant potential for its use in other areas of chemical biology and materials science. chempep.comaxispharm.com

New application areas include:

Hydrogel Formation: PEG-based linkers can be used to create hydrogels for tissue engineering and regenerative medicine. scbt.comnih.gov The azide and PFP ester functionalities could be used to crosslink polymer chains and incorporate bioactive molecules.

Surface Modification: The linker can be used to modify the surfaces of materials to improve biocompatibility, reduce non-specific binding, or attach targeting ligands. creativepegworks.com

Nanoparticle Functionalization: this compound can be used to functionalize nanoparticles for applications in diagnostics and imaging. creativepegworks.com The PEG linker helps to shield the nanoparticles from the immune system and improve their circulation time. creativepegworks.com

As researchers continue to explore the versatility of this linker, new and innovative applications are likely to emerge.

Computational Chemistry and Modeling for Predictive Design of Conjugates

Computational chemistry and molecular modeling are becoming increasingly important tools for the rational design of bioconjugates. mdpi.com These methods can be used to predict the outcome of conjugation reactions and to design linkers with specific properties. nih.govmdpi.com

Predicting Reactivity: Computational models can be used to predict the reactivity of different lysine residues on a protein, allowing for the design of linkers that will selectively target a specific site. nih.govacs.org

Modeling Conjugate Structure: Molecular dynamics simulations can be used to model the three-dimensional structure of the final conjugate, providing insights into how the linker affects the protein's structure and function. mdpi.comnih.gov

Designing Novel Linkers: Computational methods can be used to design new linkers with optimized properties, such as improved stability or enhanced selectivity. vivabiotech.com

By combining computational and experimental approaches, researchers can accelerate the development of new and improved bioconjugation reagents. nih.govresearchgate.net This integrated approach holds the key to unlocking the full potential of molecules like this compound.

Q & A

Q. What is the structural composition of Azido-PEG2-PFP ester, and how does it influence reactivity in bioconjugation experiments?

this compound consists of a short polyethylene glycol (PEG) spacer (2 ethylene glycol units) linked to an azide (-N3) group and a pentafluorophenyl (PFP) ester. The PEG spacer enhances water solubility and reduces steric hindrance, while the azide enables click chemistry (e.g., CuAAC with alkynes), and the PFP ester reacts efficiently with primary amines to form stable amide bonds . This dual functionality allows sequential or orthogonal conjugation strategies, critical for labeling proteins or nanoparticles.

Q. How should researchers optimize reaction conditions for amine-targeted conjugation using this compound?

  • pH : Perform reactions in mildly basic conditions (pH 7.5–9.0) to deprotonate amine groups while avoiding PFP ester hydrolysis.
  • Solvent : Use polar aprotic solvents (e.g., DMF, DMSO) for solubility, but ensure compatibility with biomolecules.
  • Temperature : Room temperature (20–25°C) is typical; higher temperatures accelerate hydrolysis.
  • Molar Ratios : Use a 2–5× molar excess of this compound relative to the target amine to account for competing hydrolysis .
  • Validation : Confirm conjugation via MALDI-TOF or SDS-PAGE with azide-specific probes (e.g., DBCO-fluorophores) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (H335 hazard) .
  • Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol .
  • Storage : Store at -20°C under inert gas (e.g., argon) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does this compound compare to analogous reagents (e.g., Azido-PEG4-PFP ester) in complex biological systems?

The shorter PEG2 spacer reduces hydrodynamic radius, improving tissue penetration but potentially increasing nonspecific binding. In contrast, longer PEG chains (e.g., PEG4) enhance solubility and reduce aggregation in serum-rich environments. For example, PEG2 derivatives show superior labeling efficiency in intracellular targets, while PEG4 variants are preferred for in vivo antibody-drug conjugates due to prolonged circulation . Comparative studies should include metrics like conjugation yield, stability in biological fluids, and off-target binding assays .

Q. What strategies mitigate side reactions (e.g., hydrolysis or azide reduction) during multi-step conjugations?

  • Hydrolysis Control : Add the reagent immediately before reaction initiation and avoid aqueous buffers until the PFP ester is consumed.
  • Azide Stability : Use argon-sparged buffers to prevent azide reduction by trace metals. For CuAAC, pre-purify the azide-conjugated product via size-exclusion chromatography to remove unreacted reagents .
  • Orthogonal Chemistry : Pair azide-alkyne cycloaddition with thiol-maleimide or photo-crosslinking to minimize interference .

Q. How can researchers resolve contradictory data on this compound stability in published studies?

Discrepancies often arise from variations in storage conditions or buffer composition. For example:

  • Temperature : Stability drops significantly above -20°C; some studies reporting degradation may have used improper storage .
  • Buffer Salts : Phosphate buffers accelerate hydrolysis compared to HEPES or Tris. Re-evaluate stability using the same buffer as the intended application and validate via LC-MS .
  • Batch Variability : Source reagents from suppliers with rigorous QC (e.g., ≥95% purity) and include batch numbers in metadata .

Methodological Considerations

Q. What analytical techniques are most reliable for quantifying this compound conjugation efficiency?

  • UV-Vis Spectroscopy : Monitor PFP ester consumption at 260 nm (ε ≈ 10,000 M⁻¹cm⁻¹) .
  • Fluorescence Quenching : Use dansylamide or similar probes to track amine depletion.
  • Click Chemistry Validation : Post-conjugation, react with DBCO-Cy5 and quantify via fluorescence intensity or gel electrophoresis .

Q. How should researchers design experiments to assess the impact of PEG spacer length on conjugate pharmacokinetics?

  • In Vivo Models : Compare PEG2 vs. PEG4 conjugates in murine models using radiolabeled or fluorescent tracers.
  • Parameters : Measure blood half-life, renal clearance, and tumor uptake via PET/SPECT imaging.
  • Controls : Include non-PEGylated analogs to isolate PEG-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.